6β-ヒドロキシエストラジオール-17β

概要

説明

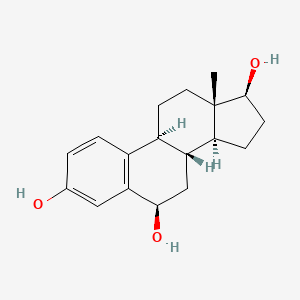

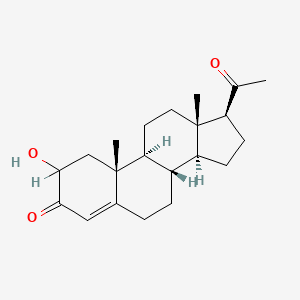

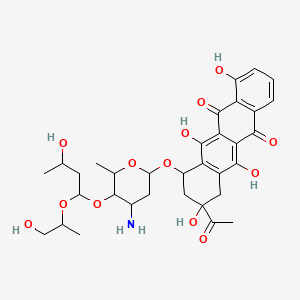

6beta-Hydroxyestradiol-17beta is a hydroxylated derivative of estradiol, a potent estrogen steroid hormone. This compound is characterized by the presence of a hydroxyl group at the 6beta position of the estradiol molecule.

科学的研究の応用

6beta-Hydroxyestradiol-17beta has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the hydroxylation of steroids and the effects of hydroxyl groups on steroid activity.

Biology: The compound is studied for its role in estrogen receptor binding and its effects on gene expression.

Medicine: Research explores its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.

Industry: It is used in the development of biosensors and other analytical tools for detecting estrogenic compounds

作用機序

Target of Action

The primary target of 6beta-Hydroxyestradiol-17beta is the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta . The enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

6beta-Hydroxyestradiol-17beta interacts with its target, estradiol 6beta-monooxygenase, through a chemical reaction. The enzyme catalyzes the reaction where estradiol-17beta, an electron acceptor AH2, and O2 are converted into 6beta-hydroxyestradiol-17beta, the reduction product A, and H2O .

Biochemical Pathways

6beta-Hydroxyestradiol-17beta participates in the androgen and estrogen metabolism pathway . The conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta by estradiol 6beta-monooxygenase is a part of this pathway .

Result of Action

It is known that the conversion of estradiol-17beta to 6beta-hydroxyestradiol-17beta by estradiol 6beta-monooxygenase is a part of the androgen and estrogen metabolism pathway , which plays a crucial role in various biological processes.

Action Environment

It is known that the enzyme estradiol 6beta-monooxygenase, which 6beta-hydroxyestradiol-17beta interacts with, functions in the presence of o2 . This suggests that the availability of O2 may influence the action of 6beta-Hydroxyestradiol-17beta.

生化学分析

Biochemical Properties

6beta-Hydroxyestradiol-17beta plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to 6beta-Hydroxyestradiol-17beta in the presence of oxygen and an electron donor . The interaction between 6beta-Hydroxyestradiol-17beta and various biomolecules, such as enzymes and proteins, is essential for its function. For instance, it interacts with estrogen receptors, influencing their activity and subsequent gene expression .

Cellular Effects

6beta-Hydroxyestradiol-17beta exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In renal cell carcinoma cells, for example, estradiol derivatives like 6beta-Hydroxyestradiol-17beta have been shown to induce DNA double-strand breaks, elevate reactive oxygen species levels, and activate nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation . These cellular alterations contribute to the reduced viability of cancer cells following treatment with estradiol derivatives .

Molecular Mechanism

The molecular mechanism of 6beta-Hydroxyestradiol-17beta involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, modulating their activity and influencing the transcription of target genes . Additionally, 6beta-Hydroxyestradiol-17beta can affect mitochondrial function by lowering mitochondrial membrane microviscosity and improving bioenergetic function in skeletal muscle . This modulation of mitochondrial activity is crucial for maintaining cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6beta-Hydroxyestradiol-17beta can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of estradiol derivatives can vary, impacting their efficacy in in vitro and in vivo experiments . Long-term exposure to 6beta-Hydroxyestradiol-17beta may lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6beta-Hydroxyestradiol-17beta vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies on estradiol derivatives have shown that high doses can cause significant changes in hormone levels and disrupt normal physiological processes . Understanding the dosage-dependent effects of 6beta-Hydroxyestradiol-17beta is crucial for its potential therapeutic applications.

Metabolic Pathways

6beta-Hydroxyestradiol-17beta is involved in various metabolic pathways, including the metabolism of estrogens. It is formed through the hydroxylation of estradiol by estradiol 6beta-monooxygenase . This enzyme-mediated reaction is essential for the regulation of estrogen levels in the body. Additionally, 6beta-Hydroxyestradiol-17beta can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 6beta-Hydroxyestradiol-17beta within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. For example, estradiol derivatives can be transported across the blood-brain barrier, influencing brain function and behavior . Understanding the transport mechanisms of 6beta-Hydroxyestradiol-17beta is essential for elucidating its physiological and pharmacological effects.

Subcellular Localization

6beta-Hydroxyestradiol-17beta exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, estradiol derivatives can localize to mitochondria, where they modulate mitochondrial function and energy production . The subcellular localization of 6beta-Hydroxyestradiol-17beta is a key factor in understanding its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestradiol-17beta typically involves the hydroxylation of estradiol. This can be achieved through enzymatic reactions using estradiol 6beta-monooxygenase, which catalyzes the hydroxylation at the 6beta position . The reaction conditions often include the presence of oxygen and an electron donor.

Industrial Production Methods: Industrial production of 6beta-Hydroxyestradiol-17beta may involve large-scale enzymatic processes or chemical synthesis methods. The choice of method depends on the desired purity and yield of the compound. Optimization of reaction conditions, such as temperature, pH, and substrate concentration, is crucial for efficient production.

化学反応の分析

Types of Reactions: 6beta-Hydroxyestradiol-17beta undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6beta position can be further oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, reverting it to estradiol.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-keto derivatives, while substitution reactions can produce various ester or ether derivatives.

類似化合物との比較

17beta-Estradiol: The parent compound without the hydroxyl group at the 6beta position.

6alpha-Hydroxyestradiol: A similar compound with the hydroxyl group at the 6alpha position.

4-Hydroxyestradiol: Another hydroxylated derivative with the hydroxyl group at the 4 position.

Uniqueness: 6beta-Hydroxyestradiol-17beta is unique due to the specific positioning of the hydroxyl group, which can significantly alter its biological activity and receptor binding properties compared to other hydroxylated derivatives. This uniqueness makes it a valuable compound for studying the structure-activity relationships of estrogens.

特性

IUPAC Name |

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-UXCAXZQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331474 | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3583-03-7 | |

| Record name | 6beta-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?

A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []

Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?

A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)

![5h-Phenanthro[4,5-bcd]pyran-5-one](/img/structure/B1209990.png)